molecular formula C19H19N3OS B5708740 3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B5708740
M. Wt: 337.4 g/mol
InChI Key: AYAFEHPMWQNLCA-UHFFFAOYSA-N
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Description

3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by subsequent functionalization to introduce the phenyl and propanamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions, often in the presence of a catalyst or under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, as well as its possible use in cancer therapy.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In cancer therapy, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a potent synthetic opioid.

    Thiadiazole Derivatives: Other compounds containing the 1,3,4-thiadiazole ring, such as 2-amino-5-mercapto-1,3,4-thiadiazole.

Uniqueness

3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-17(13-11-15-7-3-1-4-8-15)20-19-22-21-18(24-19)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAFEHPMWQNLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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